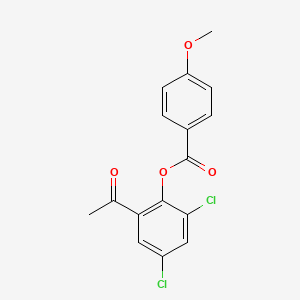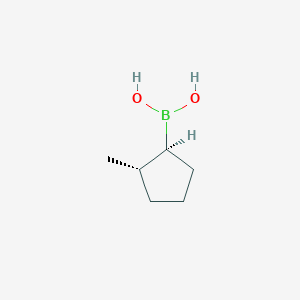![molecular formula C13H10ClNO3S B14135923 2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- CAS No. 64215-10-7](/img/structure/B14135923.png)
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a sulfinyl group attached to a 3-chlorophenylmethyl moiety at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the 3-Chlorophenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxylic acid: Lacks the sulfinyl and chlorophenylmethyl groups, making it less reactive.
3-Chlorobenzoic acid: Contains a carboxylic acid group and a chlorophenyl group but lacks the pyridine ring and sulfinyl group.
Sulfinylbenzene: Contains a sulfinyl group attached to a benzene ring but lacks the pyridine ring and carboxylic acid group.
Uniqueness
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- is unique due to the combination of its pyridine ring, carboxylic acid group, sulfinyl group, and chlorophenylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.
Propriétés
Numéro CAS |
64215-10-7 |
|---|---|
Formule moléculaire |
C13H10ClNO3S |
Poids moléculaire |
295.74 g/mol |
Nom IUPAC |
5-[(3-chlorophenyl)methylsulfinyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3S/c14-10-3-1-2-9(6-10)8-19(18)11-4-5-12(13(16)17)15-7-11/h1-7H,8H2,(H,16,17) |
Clé InChI |
SWDSORHVGSGWCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CS(=O)C2=CN=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)

![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)
![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)


![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)





